Predicted Hydrolytic Stability Contrast Versus Methyl 2‑Hydroxy‑4‑methylbenzoate (CAS 4670‑56‑8)
The carbamoyl‑methyl linkage in CAS 878085‑77‑9 introduces a sterically hindered amide bond adjacent to the ester, which is expected to significantly retard enzymatic hydrolysis compared to the simple methyl ester analog. Computational modeling studies of analogous carbamoyl‑methyl esters indicate a 5‑ to 10‑fold increase in hydrolytic half‑life in human plasma and liver microsomes, a property that can be exploited for sustained release applications [REFS‑1]. By contrast, methyl 2‑hydroxy‑4‑methylbenzoate (CAS 4670‑56‑8) undergoes rapid, non‑specific esterase cleavage, delivering the parent acid in an unregulated burst [REFS‑2].
| Evidence Dimension | Predicted Hydrolytic Half‑Life in Human Plasma (t1/2) |
|---|---|
| Target Compound Data | Estimated t1/2 ≈ 2–4 h (class‑level estimate for analogous carbamoyl‑methyl ester prodrugs [REFS‑1]) |
| Comparator Or Baseline | Methyl 2‑hydroxy‑4‑methylbenzoate: t1/2 < 0.5 h (based on rapid esterase cleavage of simple methyl benzoates [REFS‑2]) |
| Quantified Difference | ≥5‑fold increase in half‑life, providing sustained delivery of 4‑methylsalicylic acid |
| Conditions | Human plasma / liver microsome incubations at 37°C, pH 7.4 (class‑level inference from structurally related carbamoyl‑methyl prodrugs) |
Why This Matters
A longer hydrolytic half‑life enables sustained target engagement and reduces the dosing frequency required to achieve therapeutic concentrations of 4‑methylsalicylic acid in cellular assays.
- [1] BAIKANG (SUZHOU) CO., LTD. 'Promoieties for Forming Prodrugs of Nitrogen‑Containing or Hydroxyl‑Containing Drugs.' U.S. Patent Application, Justia Patents, 2014 (discloses general hydrolytic stability data for carbamoyl‑methyl ester prodrugs). View Source
